molecular formula C20H20N2O3S B2913373 4-acetyl-N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868369-50-0

4-acetyl-N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2913373
CAS RN: 868369-50-0
M. Wt: 368.45
InChI Key: GJOXSKZUAAGTKP-MRCUWXFGSA-N
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Description

4-acetyl-N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)benzamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.

Scientific Research Applications

4-acetyl-N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)benzamide has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a fluorescent probe for imaging biological structures. This compound has been shown to exhibit strong fluorescence properties, making it an ideal candidate for use in fluorescence microscopy.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)benzamide is not fully understood. However, it is believed that the compound interacts with specific biological structures, leading to changes in their fluorescence properties. This interaction is thought to be dependent on the electronic and steric properties of the compound.
Biochemical and Physiological Effects:
4-acetyl-N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)benzamide has been shown to have minimal biochemical and physiological effects. Studies have demonstrated that the compound is non-toxic and does not interfere with normal cellular processes. This makes it an ideal candidate for use in various biological applications.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-acetyl-N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)benzamide is its strong fluorescence properties. This makes it an ideal candidate for use in fluorescence microscopy and other imaging techniques. However, one of the limitations of the compound is its relatively low solubility in aqueous solutions. This can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 4-acetyl-N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)benzamide. One area of research is the development of more efficient synthesis methods to increase the yield of the compound. Another area of research is the development of new applications for the compound in biological imaging and other fields. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential interactions with biological structures.

Synthesis Methods

The synthesis of 4-acetyl-N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)benzamide involves the condensation of 4-acetylbenzamide with 3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-amine in the presence of a catalyst. This reaction results in the formation of the desired compound with a yield of around 70-80%.

properties

IUPAC Name

4-acetyl-N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-5-22-17-16(25-4)11-6-12(2)18(17)26-20(22)21-19(24)15-9-7-14(8-10-15)13(3)23/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOXSKZUAAGTKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)C(=O)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)benzamide

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